Biological activity of 1-methyl-1H-pyrazole-5-carboxamide derivatives
Biological activity of 1-methyl-1H-pyrazole-5-carboxamide derivatives
An In-depth Technical Guide to the Biological Activity of 1-methyl-1H-pyrazole-5-carboxamide Derivatives
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The 1-methyl-1H-pyrazole-5-carboxamide scaffold is a privileged heterocyclic motif that has garnered significant attention in medicinal chemistry. Its derivatives have demonstrated a remarkable breadth of biological activities, positioning them as promising lead structures for the development of novel therapeutic agents. This guide synthesizes current research to provide an in-depth analysis of their diverse pharmacological profiles, including anticancer, anthelmintic, antifungal, and antibacterial properties. We will explore the underlying mechanisms of action, delve into critical structure-activity relationships (SAR), and present detailed experimental protocols for their evaluation. Crucially, this document also addresses the toxicological challenges associated with this chemotype, offering a balanced perspective for future drug discovery efforts.
Introduction: The Versatility of the Pyrazole Core
Heterocyclic compounds form the backbone of a vast number of pharmaceuticals, and among them, the pyrazole ring system is a cornerstone of drug design.[1] Its unique structural and electronic properties allow it to serve as a versatile scaffold for interacting with a wide array of biological targets. The 1-methyl-1H-pyrazole-5-carboxamide core, specifically, combines the stability of the N-methylated pyrazole with the hydrogen bonding capabilities of the carboxamide group, creating a platform ripe for chemical modification and biological optimization. This guide focuses on elucidating the therapeutic potential unlocked by derivatizing this core structure.
Anticancer Activity: Targeting Androgen-Dependent Pathways
A significant area of investigation for this class of compounds is in oncology, particularly in the treatment of prostate cancer. The androgen receptor (AR) signaling pathway is a critical driver for the growth and progression of prostate cancer, even in castration-resistant forms (CRPC), making it a key therapeutic target.[2][3]
Mechanism of Action: Androgen Receptor Antagonism
Derivatives of 1-methyl-1H-pyrazole-5-carboxamide have been designed as novel anti-prostate cancer agents that function by inhibiting the AR signaling pathway.[2][3] This inhibition disrupts the normal function of the androgen receptor, which is essential for the survival and proliferation of prostate cancer cells. A primary indicator of this activity is the suppression of Prostate-Specific Antigen (PSA) expression, a well-known biomarker for prostate cancer that is regulated by AR.[2]
Caption: Inhibition of the Androgen Receptor (AR) signaling pathway.
Key Compounds and In Vitro Efficacy
Structural modifications of lead compounds have led to the identification of potent derivatives. Compound H24 , for instance, has emerged as a significant finding from these efforts.[2][3]
| Compound | Target Cell Line | Activity Metric (GI50) | Key Finding | Citation |
| H24 | LNCaP (androgen-sensitive) | 7.73 µM | Potent antiproliferative activity | [2][3] |
| H24 | PC-3 (androgen-insensitive) | 7.07 µM | Potent antiproliferative activity | [2][3] |
| H24 | LNCaP | Complete Blockade at 10 µM | Blocks PSA expression | [2][3] |
GI50: The concentration required to inhibit cell growth by 50%.
Experimental Protocol: MTT Cytotoxicity Assay
The causality behind choosing the MTT assay is its reliability and direct correlation of mitochondrial activity with cell viability. It provides a quantitative measure of a compound's ability to inhibit cell proliferation.
Objective: To determine the concentration-dependent cytotoxic effect of a test compound on a cancer cell line.
-
Cell Seeding: Plate cancer cells (e.g., LNCaP, PC-3) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of the 1-methyl-1H-pyrazole-5-carboxamide derivative in the appropriate cell culture medium. Replace the existing medium with the compound-containing medium. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Live cells with active mitochondria will reduce the yellow MTT to a purple formazan.
-
Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the GI50/IC50 value using non-linear regression analysis.
Anthelmintic Activity: Combating Parasitic Nematodes
Parasitic nematodes, such as Haemonchus contortus, pose a significant threat to livestock and global animal health, with growing concerns about anthelmintic resistance.[4] Phenotypic screening has identified 1-methyl-1H-pyrazole-5-carboxamide derivatives as potent inhibitors of nematode motility and development.[5]
Mechanism of Action
The primary mechanism appears to involve the disruption of vital physiological processes in the parasite. While the precise target is under investigation, evidence points towards the inhibition of mitochondrial respiration as a key factor in their toxicity to the parasite.[6][7] This disruption deprives the nematode of the energy required for motility and larval development.
Key Compounds and Efficacy
Through medicinal chemistry optimization, several analogs have shown potent activity at sub-nanomolar concentrations against the fourth larval (L4) stage of H. contortus.[5]
| Compound | Activity Metric (IC50) | Key Finding | Citation |
| 10 | Sub-nanomolar | Potent inhibition of L4 development | [5] |
| 17 | Sub-nanomolar | Potent inhibition of L4 development | [5] |
| 20 | Sub-nanomolar | Potent inhibition of L4 development | [5] |
| 22 | Sub-nanomolar | Potent inhibition of L4 development | [5] |
A crucial aspect of these findings is the high selectivity index observed when tested against mammalian cell lines in vitro, suggesting a parasite-specific mode of action under these conditions.[5]
Experimental Protocol: Larval Development Assay (H. contortus)
This whole-organism screening assay is chosen because it directly measures the compound's ability to halt the parasite's life cycle at a critical developmental stage, providing a phenotypically relevant endpoint.
Caption: Workflow for anthelmintic larval development assay.
-
Larvae Preparation: Collect H. contortus eggs and culture them to the third larval (L3) stage.
-
Exsheathment: Treat the L3 larvae with a solution like sodium hypochlorite to obtain exsheathed L3s (xL3s).
-
Assay Setup: Dispense approximately 50 xL3s into each well of a 96-well plate containing culture medium and serial dilutions of the test compounds.
-
Incubation: Incubate the plates for 7 days under controlled conditions (37°C, 10% CO2) to allow for development into the L4 stage.
-
Analysis: Using an inverted microscope, count the number of larvae that have successfully developed to the L4 stage versus those arrested at the L3 stage.
-
Calculation: Determine the percentage inhibition of development for each concentration and calculate the IC50 value.
Antimicrobial and Antifungal Activities
The 1-methyl-1H-pyrazole-5-carboxamide scaffold is also found in several commercial fungicides and has been explored for broader antimicrobial applications.[1][8]
Mechanism of Action: SDH Inhibition
In fungi, a primary target for this class of compounds is the enzyme succinate dehydrogenase (SDH), also known as Complex II in the mitochondrial electron transport chain.[9] By inhibiting SDH, these compounds block cellular respiration, leading to fungal cell death. This mechanism is the basis for the fungicidal activity of many commercial pyrazole carboxamide products.[8] For antibacterial activity, proposed mechanisms include disruption of the bacterial cell wall.[10]
Key Findings
-
Antifungal: Derivatives have shown potent activity against a range of phytopathogenic fungi, including Erysiphe graminis, Gibberella zea, and Fusarium oxysporum.[9][11] Compound 9m (N-(2-(5-bromo-1H-indazol-1-yl)phenyl)-3-(difluoro-methyl)-1-methyl-1H-pyrazole-4-carboxamide) exhibited higher and broader antifungal activity than the commercial fungicide boscalid.[8]
-
Antibacterial: Various pyrazole derivatives have been reported as growth inhibitors of both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Pseudomonas aeruginosa) bacteria, including multi-drug resistant strains like MRSA.[1][10]
Experimental Protocol: Fungal Mycelial Growth Inhibition Assay
This protocol is a foundational in vitro method to directly assess a compound's ability to prevent fungal growth.
-
Medium Preparation: Prepare Potato Dextrose Agar (PDA) medium and sterilize it. While still molten, add the test compound (dissolved in a solvent like DMSO) to achieve the desired final concentrations. Pour the medium into petri dishes.
-
Inoculation: Place a mycelial plug (typically 5 mm in diameter) from the edge of an actively growing culture of the target fungus (e.g., Fusarium oxysporum) onto the center of each plate.
-
Incubation: Incubate the plates at a suitable temperature (e.g., 25-28°C) for several days, until the mycelium in the control plate (containing only the solvent) has reached the edge of the dish.
-
Measurement: Measure the diameter of the fungal colony in two perpendicular directions for each plate.
-
Calculation: Calculate the percentage of inhibition using the formula: Inhibition (%) = [(C - T) / C] * 100, where C is the average diameter of the control colony and T is the average diameter of the treated colony. Determine the EC50 value from the dose-response curve.
Structure-Activity Relationship (SAR) Analysis
The biological activity of 1-methyl-1H-pyrazole-5-carboxamide derivatives is highly dependent on the nature and position of substituents on both the pyrazole ring and the carboxamide moiety.
Caption: Key positions for SAR modification on the scaffold.
-
Position 3 of Pyrazole Ring: The introduction of a difluoromethyl group at this position is a key feature for potent SDH inhibitors, as seen in many commercial fungicides.[8]
-
Position 4 of Pyrazole Ring: Substitution at this position can be critical. For instance, in cannabinoid receptor antagonists, a methyl group at position 4 is part of the pharmacophore.[12]
-
Carboxamide Nitrogen (Amide Linker): This is the most common point of diversification. The nature of the substituent is critical for determining the specific biological activity.
-
Anticancer (AR): Complex substituted phenyl rings are often required to fit into the ligand-binding pocket of the androgen receptor.[2]
-
Anthelmintic: Modifications on the left-hand side, middle section, and right-hand side of the hybrid structure derived from initial hits were all found to significantly impact potency.[5]
-
Antifungal (SDHI): Substituted phenyl or pyridinyl groups are common, where substituents influence binding to the ubiquinone-binding site of the SDH enzyme.[9]
-
Toxicology and Safety Considerations: A Critical Hurdle
While demonstrating promising efficacy and in vitro selectivity, a significant challenge emerged during preclinical development. A series of 1-methyl-1H-pyrazole-5-carboxamides, identified as potent anthelmintics, exhibited unexpected and striking acute toxicity in rodent models.[6][7]
This toxicity was not predicted by standard in vitro cytotoxicity assays against mammalian cell lines.[6] Further investigation revealed that the underlying cause was a dose-dependent inhibition of mitochondrial respiration in mammalian cells, mirroring the proposed mechanism of action in nematodes.[6][7] This highlights a lack of selective toxicity between the parasite and the host's mitochondria.
This critical finding underscores the necessity of incorporating appropriate in vitro safety assessments, such as mitochondrial toxicity assays, early in the drug discovery pipeline to identify potential liabilities before advancing to in vivo studies.[6][7]
Conclusion and Future Perspectives
The 1-methyl-1H-pyrazole-5-carboxamide scaffold is undeniably a powerful platform for the development of biologically active compounds. Its derivatives have demonstrated compelling, potent activity against cancer cells, parasitic nematodes, and pathogenic fungi. The clear structure-activity relationships established in various studies provide a rational basis for further chemical optimization.
However, the discovery of off-target mitochondrial toxicity in mammals presents a significant hurdle that must be addressed. Future research must focus on designing new derivatives with enhanced selectivity. This could involve exploiting structural differences between the target enzymes in pathogens and their mammalian homologues. By integrating advanced computational modeling with early-stage, mechanism-based toxicology screening, the full therapeutic potential of this promising chemical class can be realized while ensuring patient safety.
References
-
Chen, X., Xu, C., Li, Y., Duan, X., & Zhao, G. (2021). Design, Synthesis and Biological Evaluation of 1-methyl-1H-pyrazole-5-Carboxamide Derivatives as Novel Anti-Prostate Cancer Agents. Anti-Cancer Agents in Medicinal Chemistry, 21(17), 2368–2378. Available at: [Link][2][3]
-
Keiser, J., et al. (2019). Novel 1-Methyl-1H-pyrazole-5-carboxamide Derivatives with Potent Anthelmintic Activity. Journal of Medicinal Chemistry, 62(7), 3367–3380. Available at: [Link][5]
-
Patel, R. V., & Patel, J. K. (2015). Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. Journal of Chemical and Pharmaceutical Research, 7(3), 856-863. Available at: [Link][1]
-
Lustig, M., et al. (2021). 1-Methyl-1H-pyrazole-5-carboxamide Derivatives Exhibit Unexpected Acute Mammalian Toxicity. Journal of Medicinal Chemistry, 64(1), 1011–1020. Available at: [Link][6][7]
-
Lan, R., Liu, Q., Fan, P., Lin, S., Fernando, S. R., McCallion, D., Pertwee, R., & Makriyannis, A. (1999). Structure−Activity Relationships of Pyrazole Derivatives as Cannabinoid Receptor Antagonists. Journal of Medicinal Chemistry, 42(5), 769–776. Available at: [Link][12]
-
Preston, S., Jabbar, A., & Gasser, R. B. (2014). A perspective on the discovery and development of anthelmintics for livestock - another ‘golden age’? Current Pharmaceutical Biotechnology, 15(1), 1-2. Available at: [Link][4]
-
Wang, H., et al. (2015). Synthesis, Antifungal Activity and Structure-Activity Relationships of Novel 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid Amides. Molecules, 20(8), 13612–13629. Available at: [Link][8]
-
Wu, Z., et al. (2020). Synthesis, Biological Evaluation, and 3D-QSAR Studies of N-(Substituted pyridine-4-yl)-1-(substituted phenyl)-5-trifluoromethyl-1H-pyrazole-4-carboxamide Derivatives as Potential Succinate Dehydrogenase Inhibitors. Journal of Agricultural and Food Chemistry, 68(14), 4146–4156. Available at: [Link][9]
-
Guchhait, G., & Mote, G. D. (2022). Antibacterial pyrazoles: tackling resistant bacteria. Future Medicinal Chemistry, 14(5), 343-363. Available at: [Link][10]
-
Huang, D., et al. (2017). Design, synthesis and biological evaluation of 1H-pyrazole-5-carboxamide derivatives as potential fungicidal and insecticidal agents. Chemical Papers, 71, 2053-2061. Available at: [Link][11]
Sources
- 1. jocpr.com [jocpr.com]
- 2. Design, Synthesis and Biological Evaluation of 1-methyl-1H-pyrazole-5-Carboxamide Derivatives as Novel Anti-Prostate Cancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benthamdirect.com [benthamdirect.com]
- 4. DSpace [research-repository.griffith.edu.au]
- 5. Novel 1-Methyl-1 H-pyrazole-5-carboxamide Derivatives with Potent Anthelmintic Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 1-Methyl-1 H-pyrazole-5-carboxamide Derivatives Exhibit Unexpected Acute Mammalian Toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Antibacterial pyrazoles: tackling resistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Design, synthesis and biological evaluation of 1H-pyrazole-5-carboxamide derivatives as potential fungicidal and insecticidal agents | Semantic Scholar [semanticscholar.org]
- 12. pubs.acs.org [pubs.acs.org]
